molecular formula C19H23N3O4 B5064460 N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide

N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide

Cat. No. B5064460
M. Wt: 357.4 g/mol
InChI Key: VXJUGAUHWQYXME-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide, also known as EMHPH, is a novel hydrazinecarboxamide compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and cell survival. This compound has also been shown to activate the AMPK pathway, which is involved in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion. In neurons, this compound has been shown to protect against oxidative stress and inflammation, and improve synaptic plasticity and memory. In diabetes, this compound has been shown to improve insulin sensitivity, glucose metabolism, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide is its low toxicity and high selectivity for cancer cells and neurons. This makes it a promising candidate for cancer therapy and neurodegenerative diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in lab experiments. This can be overcome by using solvents such as DMSO or ethanol.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound, which will help to identify potential targets for cancer therapy, neurodegenerative diseases, and diabetes. Additionally, future research can focus on the optimization of the dosage and administration of this compound to improve its efficacy and reduce potential side effects.
Conclusion
In conclusion, this compound is a novel hydrazinecarboxamide compound that has shown potential applications in various fields of research. Its low toxicity and high selectivity for cancer cells and neurons make it a promising candidate for cancer therapy and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and optimize its dosage and administration for maximum efficacy.

Synthesis Methods

N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide was first synthesized by a group of researchers using a simple and efficient method. The synthesis involved the reaction of 3-(4-methoxyphenyl)propanoic acid with hydrazine hydrate in the presence of ethyl chloroformate and triethylamine. The resulting product was then reacted with 2-ethoxyaniline to obtain this compound. The purity of the compound was confirmed using analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide has shown potential applications in various fields of research, including cancer therapy, neurodegenerative diseases, and diabetes. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation. In diabetes, this compound has been shown to improve insulin sensitivity and glucose metabolism.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[3-(4-methoxyphenyl)propanoylamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-3-26-17-7-5-4-6-16(17)20-19(24)22-21-18(23)13-10-14-8-11-15(25-2)12-9-14/h4-9,11-12H,3,10,13H2,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJUGAUHWQYXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NNC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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